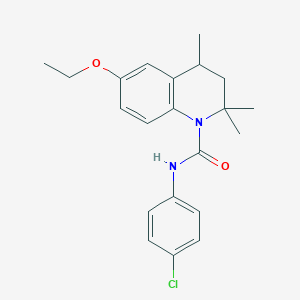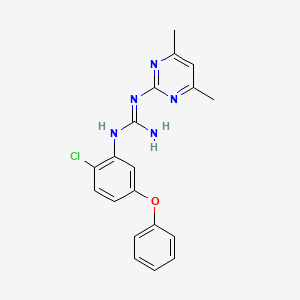![molecular formula C13H10N4O3 B11654909 2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
Méthodes De Préparation
The synthesis of 2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 3-nitrophenol with imidazo[1,2-a]pyrimidine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted imidazo[1,2-a]pyrimidines, and fused heterocyclic compounds .
Applications De Recherche Scientifique
2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, particularly against multidrug-resistant strains of bacteria.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound inhibits bacterial enzymes involved in cell wall synthesis, leading to cell death. In cancer research, it inhibits enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Pyrido[1,2-a]pyrimidine: Used in the development of drugs for various diseases, including cancer and neurological disorders.
Imidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues.
Propriétés
Formule moléculaire |
C13H10N4O3 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)11-3-1-4-12(7-11)20-9-10-8-16-6-2-5-14-13(16)15-10/h1-8H,9H2 |
Clé InChI |
MMMUZUUQQUKILP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC2=CN3C=CC=NC3=N2)[N+](=O)[O-] |
Solubilité |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide](/img/structure/B11654838.png)

![2-{2-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11654844.png)
![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654870.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)

![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)
